N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine
Overview
Description
“N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine” is a chemical compound with the molecular formula C9H10N4O2 . It is also known as CLQ or compound 31.
Molecular Structure Analysis
The molecular structure of “N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine” is represented by the InChI code: 1S/C9H10N4O2/c1-10-9-11-7-5-6 (13 (14)15)3-4-8 (7)12 (9)2/h3-5H,1-2H3, (H,10,11) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.2 g/mol . It is a solid substance with a melting point between 266 - 268 degrees Celsius .Scientific Research Applications
Chemical Research
“N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine” is a chemical compound with the molecular formula C9H10N4O2 . It’s used in chemical research due to its unique structure and properties . The compound has a melting point of 266 - 268°C .
Biological Research
Imidazole, a core structure in “N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine”, is known for its broad range of chemical and biological properties . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Coordination Chemistry
Benzimidazole, a structural component of “N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine”, can form coordination compounds with various metals . These complexes have shown promising biological properties, making them interesting for further research .
Optical Sensors
Benzimidazole derivatives can be utilized as optical sensors for bioimaging . Their fluorescent properties make them suitable for this application .
Photovoltaics
Benzimidazole-based compounds have also found use in photovoltaics . Their unique electronic properties make them suitable for use in solar cells .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N,1-dimethyl-5-nitrobenzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-10-9-11-7-5-6(13(14)15)3-4-8(7)12(9)2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXAEAOIWZOCSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694269 | |
Record name | N,1-Dimethyl-5-nitro-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
596130-84-6 | |
Record name | N,1-Dimethyl-5-nitro-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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